molecular formula C32H24ClNO6S B15010635 ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B15010635
M. Wt: 586.1 g/mol
InChI Key: GMQPWMPNPWFESA-DEDYPNTBSA-N
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Description

ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a phenylprop-2-enamido group, and a chlorobenzenesulfonyl moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzofuran core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The phenylprop-2-enamido group is then introduced through a condensation reaction with an appropriate amine derivative. Finally, the chlorobenzenesulfonyl group is added via a sulfonylation reaction using chlorobenzenesulfonyl chloride as the reagent .

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Mechanism of Action

The mechanism of action of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonyl amides. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C32H24ClNO6S

Molecular Weight

586.1 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C32H24ClNO6S/c1-2-39-32(36)30-27-21-25(16-19-28(27)40-31(30)23-11-7-4-8-12-23)34(29(35)20-13-22-9-5-3-6-10-22)41(37,38)26-17-14-24(33)15-18-26/h3-21H,2H2,1H3/b20-13+

InChI Key

GMQPWMPNPWFESA-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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